molecular formula C5H3BrF3N3 B1519376 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 935534-47-7

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B1519376
M. Wt: 242 g/mol
InChI Key: FAMGPURZLOTOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C5H3BrF3N3 . It has a molecular weight of 242 .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” is 1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” has a predicted boiling point of 316.4±52.0 °C and a density of 1.892 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine serves as a starting material or intermediate in synthesizing various chemical compounds. For instance, Jismy et al. (2020) described its use in creating a range of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting its versatility in chemical synthesis (Jismy et al., 2020).
  • Aquino et al. (2015) demonstrated its application in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, emphasizing its importance in creating compounds with a wide range of primary amines (Aquino et al., 2015).

Biological Activities and Applications

  • The derivatives of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine have been evaluated for their biological activities. Ranganatha et al. (2018) synthesized a series of its derivatives and tested them for in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against certain bacterial and fungal strains (Ranganatha et al., 2018).

Applications in Crystallography and Molecular Structure

  • Doulah et al. (2014) investigated the regioselective displacement reaction of 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine with ammonia, providing insights into the crystal structure and molecular interactions of the resultant compounds (Doulah et al., 2014).

Synthesis of Analogues and Derivatives

  • Sukach et al. (2015) utilized it in synthesizing new trifluoromethylated analogues of bioactive compounds, such as 4,5-dihydroorotic acid, highlighting its role in the development of new pharmaceuticals (Sukach et al., 2015).
  • Zanatta et al. (2021) explored its reactivity for creating a series of highly functionalized pyrroles, illustrating its utility in synthesizing structurally diverse compounds (Zanatta et al., 2021).

Advanced Synthetic Methods

  • Aquino et al. (2017) demonstrated its use as a precursor in the synthesis of a new series of biheterocycles, showcasing the compound's relevance in advanced synthetic chemistry (Aquino et al., 2017).

Development of Novel Compounds

  • Zanatta et al. (2005) reported the synthesis of novel trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones using 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, contributing to the field of medicinal chemistry (Zanatta et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” are not specified in the search results. Its potential uses would depend on its chemical properties and the specific context in which it is being used .

properties

IUPAC Name

5-bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGPURZLOTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670195
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

CAS RN

935534-47-7
Record name 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)pyrimidin-2-ylamine (2 g, 12.3 mmol) was suspended in chloroform (70 ml) followed by the addition of N-bromosuccinimide (3.3 g, 18.4 mmol) and the resulting mixture was stirred at 50° C. for 5 hours and then at room temperature for 15 hours. A mixture of methylene chloride (50 ml) and 1 M sodium hydroxide (50 ml) was added, the resulting mixture was stirred, and then the organic layer was fractionated and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (2.2 g, 75%) as a pale orange solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (25 g, 0.15 mol) in CH3CN (800 mL) was added dropwise (over 2.5 hours) NBS (34.8 g, 0.195 mol) dissolved in 200 mL of CH3CN in the dark. The mixture was stirred 4.5 h at RT in the dark and then the solvent was evaporated. The residue was dissolved in EtOAc and H2O and the binary mixture was transferred into a separating funnel. The aqueous layer was separated and extracted with EtOAc. The organic layers were washed with H2O and brine, dried with Na2SO4, filtered and evaporated. The residue was purified by chromatography on silica gel using a gradient of hexane/EtOAc 9:1 to 3:2. The combined pure fractions were evaporated and the residue suspended in 40 mL hexane, stirred for 10 min., filtered and washed with 2×20 mL of hexane to give the title product as a beige solid (31.2 g, 85%). tR: 0.82 min (LC-MS 1).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (25 g, 0.15 mol) in CH3CN (600 mL) was added in the dark a solution of N-bromosuccinimide (34.8 g, 195 mmol) in acetonitrile (200 mL) over a period of 2.5 h. The reaction mixture was stirred for 4.5 h at RT and then concentrated. The residue was dissolved in EtOAc and H2O, the organic solvents were separated, washed with H2O and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography using EtOAc in hexane from 10% to 40% to provide the title compound as a beige solid (31.2 g, 85%). LC-MS: Rt 0.82 min; (LCMS method 2).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-4-trifluoromethylpyrimidine (8.0 g, 49.1 mmol) in chloroform (300 mL) was added N-bromosuccinimide (8.9 g, 50 mmol). The solution was stirred in the dark for 16 hours, at which time additional N-bromosuccinimide (4.0 g, 22.5 mmol) was added. After stirring for an additional 4 hours the solution was added to CH2Cl2 (200 mL) and 1N NaOH (200 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated, yielding 10.9 g (82%) of 5-bromo-4-(trifluoromethyl)-2-pyrimidylamine. LCMS (m/z): 242/244 (MH+). 1H NMR (CDCl3): δ 8.52 (s, 1H), 5.38 (bs, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 5
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Citations

For This Compound
2
Citations
RA Fairhurst, P Furet, P Imbach-Weese… - Journal of medicinal …, 2022 - ACS Publications
Balanced pan-class I phosphoinositide 3-kinase inhibition as an approach to cancer treatment offers the prospect of treating a broad range of tumor types and/or a way to achieve …
Number of citations: 3 pubs.acs.org
F Azab, B Muz, P De La Puente, N Salama… - Drugs of the …, 2013 - access.portico.org
The PI3K signaling pathway is dysregulated in many tumor types, where it is associated with a poor prognosis and resistance to multiple therapies, and inhibition of PI3K is an emerging …
Number of citations: 3 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.